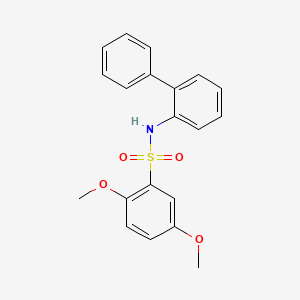
2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme and preventing substrate binding. This leads to a decrease in enzyme activity and ultimately the inhibition of the biological process in which the enzyme is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide are dependent on the enzyme it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Inhibition of α-glucosidase can lead to a decrease in blood glucose levels, which can be beneficial for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide in lab experiments is its high potency and selectivity towards specific enzymes. This allows for the development of more targeted and effective drugs. However, one limitation is that the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research of 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease, diabetes, and cancer. Another direction is to study its mechanism of action in more detail to gain a better understanding of its inhibitory activity. Additionally, the synthesis and purification methods can be optimized to improve the yield and purity of the compound. Finally, the compound can be modified to enhance its potency and selectivity towards specific enzymes.
Synthesis Methods
The synthesis of 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide can be achieved by the reaction of 2-chloroacetyl chloride with 1,3-dihydroxy-2-methylpropan-2-ylamine. This reaction takes place in the presence of a base, such as triethylamine, and yields the desired product. The purity of the product can be improved by recrystallization from a suitable solvent, such as ethyl acetate.
Scientific Research Applications
2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. These enzymes play important roles in various biological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3/c1-5(8)6(12)9-7(2,3-10)4-11/h5,10-11H,3-4H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTXEGLTFXROTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(CO)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)



![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
